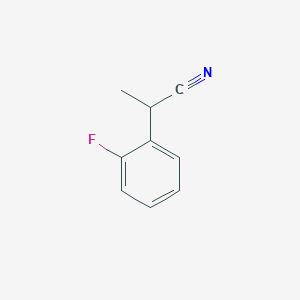
n-(2-Chloroethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Chloroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H10Cl2N. It is a crystalline solid that is soluble in water and other polar solvents. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-(2-Chloroethyl)aniline hydrochloride can be synthesized through the reaction of aniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5NH2+ClCH2CH2OH+HCl→C6H5NHCH2CH2Cl⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-(2-Chloroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form N-(2-chloroethyl)-nitrosoaniline.
Reduction Reactions: The nitro group can be reduced to form N-(2-chloroethyl)-phenylenediamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: N-(2-hydroxyethyl)-aniline.
Oxidation: N-(2-chloroethyl)-nitrosoaniline.
Reduction: N-(2-chloroethyl)-phenylenediamine.
Aplicaciones Científicas De Investigación
n-(2-Chloroethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of n-(2-Chloroethyl)aniline hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, proteins, and other cellular components, leading to the inhibition of cellular processes. This alkylation can result in the disruption of DNA replication and transcription, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloroethyl)-morpholine hydrochloride
- N-(2-chloroethyl)-dimethylamine hydrochloride
- N-(2-chloroethyl)-piperidine hydrochloride
Uniqueness
n-(2-Chloroethyl)aniline hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to form stable covalent bonds with nucleophilic sites makes it a valuable tool in chemical synthesis and biological research.
Propiedades
Fórmula molecular |
C8H11Cl2N |
|---|---|
Peso molecular |
192.08 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H |
Clave InChI |
XDIAKJUNGXNVIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-[(4,5-dichloro-2-nitrophenyl)oxy]acetate](/img/structure/B8667207.png)



![4-Fluoro-N-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B8667247.png)


